2,2',3'-Trifluorobiphenyl-4-carboxylic acid methyl ester
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Overview
Description
2,2’,3’-Trifluorobiphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of three fluorine atoms attached to the biphenyl structure and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3’-Trifluorobiphenyl-4-carboxylic acid methyl ester typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Scientific Research Applications
2,2’,3’-Trifluorobiphenyl-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’,3’-Trifluorobiphenyl-4-carboxylic acid methyl ester exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design . The biphenyl core allows for π-π interactions with aromatic residues in proteins, potentially influencing biological activity .
Comparison with Similar Compounds
- 2,2’,4’-Trifluorobiphenyl-4-carboxylic acid methyl ester
- 2,3’,4’-Trifluorobiphenyl-4-carboxylic acid methyl ester
- 2,2’,3’-Trifluorobiphenyl-4-carboxylic acid ethyl ester
Uniqueness: 2,2’,3’-Trifluorobiphenyl-4-carboxylic acid methyl ester is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .
Properties
IUPAC Name |
methyl 4-(2,3-difluorophenyl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c1-19-14(18)8-5-6-9(12(16)7-8)10-3-2-4-11(15)13(10)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENFPXFJERETEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C(=CC=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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